ACHP is classified as an IκB kinase inhibitor, specifically targeting both the IKKα and IKKβ subunits. It has demonstrated selectivity over other kinases such as IKK3, Syk, and MAPKKK4. The compound's efficacy has been primarily studied in the context of multiple myeloma and non-small cell lung carcinoma, where it inhibits cell proliferation and induces apoptosis in cancer cells by blocking NF-κB signaling. The molecular formula of ACHP is C21H24N4O2, with a molecular weight of approximately 364.44 g/mol .
The synthesis of ACHP involves several steps, typically beginning with the formation of the piperidine ring followed by functionalization to introduce the cyclopropylmethoxy and hydroxyl groups. Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. The compound is often synthesized under controlled conditions to ensure high selectivity for its target kinases . Detailed methods include:
ACHP's molecular structure features a complex arrangement that includes a piperidine ring, a pyridine moiety, and various functional groups contributing to its biological activity. Key structural characteristics include:
The compound's three-dimensional conformation allows for effective interaction with the ATP-binding site of IκB kinases .
ACHP participates in various chemical reactions primarily related to its inhibition of kinase activity:
The mechanism by which ACHP exerts its effects involves several key processes:
ACHP exhibits several notable physical and chemical properties:
ACHP has significant potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 134051-89-1